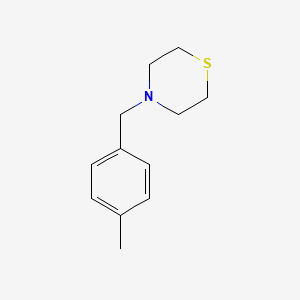

4-(4-Methylbenzyl)thiomorpholine

Description

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOACEZEVCRRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322223 | |

| Record name | 4-[(4-methylphenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

414892-61-8 | |

| Record name | 4-[(4-methylphenyl)methyl]thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties and Safe Handling of Cyanopyrrole Derivatives: A Case Study on Pyrrole-2-carbonitrile (CAS 4513-94-4)

A Note on the Subject Compound: Initial searches for the compound designated CAS 414892-61-8 did not yield a corresponding entry in public chemical databases. This suggests the CAS number may be inaccurate or assigned to a proprietary substance not in the public domain. However, related structural queries pointed towards acetylated pyrrole carbonitriles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] This guide will therefore focus on a representative and foundational member of this class, Pyrrole-2-carbonitrile (CAS 4513-94-4) , to provide a comprehensive overview of the physical properties, safety protocols, and handling procedures relevant to researchers, scientists, and drug development professionals working with similar chemical entities.

Core Physicochemical & Structural Characteristics

Pyrrole-2-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with a nitrile group.[1] This bifunctionality makes it a versatile building block in organic synthesis.[3][4] The electron-withdrawing nature of the nitrile group significantly influences the chemical reactivity of the pyrrole ring.

Key Physical & Chemical Properties

The following table summarizes the key physical and chemical properties of Pyrrole-2-carbonitrile, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂ | [4] |

| Molecular Weight | 92.10 g/mol | |

| Appearance | Clear yellow to orange liquid | [3][4] |

| Boiling Point | 92-94 °C at 2 mmHg | [4] |

| Density | 1.081 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5513 | |

| Solubility | Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile. | [3][4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C. | [4] |

| Sensitivity | Air & Light Sensitive | [4] |

Structural Representation

The structural formula of Pyrrole-2-carbonitrile is presented below:

Caption: PPE selection workflow for handling hazardous chemical compounds.

Experimental Protocols: Safe Handling & Emergency Procedures

Adherence to standardized protocols is essential for mitigating the risks associated with Pyrrole-2-carbonitrile.

Step-by-Step Safe Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are functioning correctly and all necessary PPE is available and in good condition. [5]2. Aliquotting and Transfer: Conduct all transfers within a fume hood. Use spark-proof tools and ground equipment when transferring large quantities to prevent static discharge. [6][7]3. Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents. [7][8]The compound is air and light sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C. [4]4. Waste Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to institutional and local regulations. Do not pour down the drain. [5]

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][9]* Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. [6][9]* Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6][9]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6] The following flowchart outlines the critical steps to take in an emergency exposure scenario.

Caption: Emergency first aid response for chemical exposure.

Conclusion

While the initially requested compound, CAS 414892-61-8, could not be identified in public databases, this guide provides a thorough technical overview of a representative and structurally related compound, Pyrrole-2-carbonitrile (CAS 4513-94-4). The principles of safe handling, the importance of engineering controls and PPE, and the appropriate emergency responses detailed herein are broadly applicable to the class of cyanopyrrole derivatives. Researchers and drug development professionals should always consult the specific Safety Data Sheet for any chemical they are working with and perform a thorough risk assessment before beginning any experimental work.

References

-

PubChem. (n.d.). 4-Acetyl-1h-pyrrole-2-carbonitrile. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]

-

Three Chongqing Chemdad Co., Ltd. (n.d.). PYRROLE-2-CARBONITRILE. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Pyrrole-2-carbonitrile | CAS#:4513-94-4. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]

-

Georganics. (2020, March 24). PYRROLE-2-CARBONITRILE SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. Buy 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (EVT-1448024) | 112381-10-9 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

- 4. PYRROLE-2-CARBONITRILE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. aksci.com [aksci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

4-[(4-methylphenyl)methyl]-1,4-thiazinane IUPAC name and synonyms

This technical guide is structured to serve as a definitive reference for the chemical entity 4-[(4-methylphenyl)methyl]-1,4-thiazinane . It moves beyond simple data enumeration to provide a functional analysis of the molecule's synthesis, physicochemical behavior, and utility in medicinal chemistry.[1][2]

Functional Class: Heterocyclic Amine / Pharmacophore Scaffold Primary Application: Medicinal Chemistry Intermediate, Lipophilic Morpholine Bioisostere

Chemical Identity & Nomenclature

The molecule is a tertiary amine featuring a thiomorpholine (1,4-thiazinane) ring N-alkylated with a p-methylbenzyl group. It serves as a critical building block for introducing the thiomorpholine moiety, often used to modulate lipophilicity in drug candidates.[3]

| Parameter | Data |

| Preferred IUPAC Name | 4-[(4-methylphenyl)methyl]-1,4-thiazinane |

| Common Synonyms | 4-(4-Methylbenzyl)thiomorpholine; N-(p-Methylbenzyl)thiomorpholine; 1-(4-Methylbenzyl)-1,4-thiazinane |

| CAS Registry Number | 414892-61-8 |

| Molecular Formula | C₁₂H₁₇NS |

| Molecular Weight | 207.34 g/mol |

| SMILES | CC1=CC=C(CN2CCSCC2)C=C1 |

| InChI Key | JPOACEZEVCRRPB-UHFFFAOYSA-N |

Physicochemical Profile & Structural Analysis

Understanding the physical behavior of this molecule is prerequisite to its use in synthesis or biological assay.

Lipophilicity & Bioisosterism

The substitution of the oxygen atom in morpholine with sulfur (thiomorpholine) significantly alters the physicochemical landscape.

-

LogP Shift: The 4-[(4-methylphenyl)methyl]-1,4-thiazinane scaffold exhibits a calculated LogP (cLogP) of approximately 2.54 , compared to ~1.4 for the morpholine analog. This +1.1 unit shift is critical for drug design, enhancing permeability across lipid bilayers (e.g., Blood-Brain Barrier).

-

Basicity: The nitrogen atom is moderately basic (Predicted pKa ≈ 7.8–8.2), allowing for salt formation (e.g., HCl, fumarate) to improve aqueous solubility for formulation.

Conformational Dynamics

The 1,4-thiazinane ring predominantly adopts a chair conformation . The bulky 4-methylbenzyl substituent at the nitrogen prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.

Synthetic Methodologies

Two primary routes are recommended for the synthesis of 4-[(4-methylphenyl)methyl]-1,4-thiazinane. The choice depends on reagent availability and tolerance for halide waste.

Protocol A: Nucleophilic Substitution (Standard)

Best for: Robustness and cost-efficiency.

Reagents: Thiomorpholine, 4-Methylbenzyl chloride, Potassium Carbonate (

-

Charge: Dissolve 4-methylbenzyl chloride (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).

-

Base Addition: Add milled anhydrous

(2.0 eq). Note: Excess base is required to scavenge the HCl byproduct and drive the equilibrium. -

Nucleophile Addition: Add thiomorpholine (1.1 eq) dropwise at room temperature.

-

Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LCMS.

-

Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Partition between water and Ethyl Acetate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Reductive Amination (Green Chemistry)

Best for: Avoiding alkyl halides and minimizing genotoxic impurity risks.

Reagents: Thiomorpholine, 4-Methylbenzaldehyde, Sodium Triacetoxyborohydride (

-

Imine Formation: Mix thiomorpholine (1.0 eq) and 4-methylbenzaldehyde (1.0 eq) in DCE. Stir for 30 minutes to allow pre-equilibrium (hemiaminal/imine formation).

-

Reduction: Add

(1.4 eq) in portions. Rationale: This mild reducing agent selectively reduces the iminium ion without reducing the aldehyde. -

Quench: After 12 hours, quench with saturated aqueous

. -

Extraction: Extract with DCM; dry over

.

Visualization: Synthetic Logic Flow

Figure 1: Comparison of synthetic routes. Route A utilizes direct alkylation, while Route B proceeds via an iminium intermediate.

Metabolic & Medicinal Chemistry Context

When incorporating this scaffold into a drug candidate, researchers must account for the specific metabolic liabilities of the thiomorpholine ring.[3]

S-Oxidation (Metabolic Soft Spot)

Unlike morpholine, the sulfur atom in thiomorpholine is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).

-

Phase I Metabolism: The sulfide (-S-) is rapidly oxidized to the sulfoxide (chiral center) and subsequently to the sulfone (

). -

Impact: This increases polarity (lowering LogP) and facilitates renal excretion. If a longer half-life is desired, the sulfur may need to be substituted or the ring constrained.

Analytical Markers (NMR)

In

-

Benzylic

: Singlet, -

Ring

: Triplet/Multiplet, -

Ring

: Triplet/Multiplet, -

Aromatic: Two doublets (AA'BB' system) at

~7.1–7.2 ppm.

Visualization: Metabolic Pathway

Figure 2: The primary metabolic clearance pathway involves sequential S-oxidation, significantly altering the pharmacokinetics of the parent molecule.

Safety & Handling

-

Hazards: As a tertiary amine and sulfide, the compound may be irritating to eyes, skin, and respiratory systems.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Sulfides can slowly oxidize in air to sulfoxides over months if not sealed properly.

-

Odor: Thiomorpholine derivatives often possess a characteristic, slightly unpleasant sulfide odor. All handling should be performed in a fume hood.

References

-

PubChem Compound Summary. (2025). 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide (Analogous Reference).[4] National Center for Biotechnology Information. Link

-

ChemScene. (2024). Product Data Sheet: 4-(4-Methylbenzyl)thiomorpholine (CAS 414892-61-8).[5]Link

-

Combès, S., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[6][7] Biodegradation.[6] Link

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][2][8] Journal of Chemical Reviews.[1] Link

-

Organic Chemistry Portal. (2017). Synthesis of Thiomorpholines.[1][2][8][9]Link

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide | C12H17NO2S | CID 2815708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchemrev.com [jchemrev.com]

- 9. Thiomorpholine - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile & Solvent Selection for 4-(4-Methylbenzyl)thiomorpholine

[1]

Executive Summary

4-(4-Methylbenzyl)thiomorpholine (CAS: 414892-61-8) is a tertiary amine intermediate frequently utilized in the synthesis of bioactive heterocycles, particularly in antifungal and antimicrobial drug discovery.[1] Its solubility behavior is governed by the interplay between its lipophilic 4-methylbenzyl moiety and the semi-polar thiomorpholine heterocycle.[1][2]

This guide provides a definitive analysis of its solubility across the polarity spectrum.[1][2] Unlike simple salts, this free base exhibits significant lipophilicity (LogP ~2.54), necessitating specific solvent choices for extraction, purification, and formulation.[2] This document outlines the physicochemical basis for these choices and provides validated protocols for solubility determination.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-(4-Methylbenzyl)thiomorpholine, one must understand the molecular forces at play.[1][2]

Structural Analysis[1][2]

-

Lipophilic Domain: The p-tolyl (4-methylbenzyl) group drives the compound's affinity for non-polar and chlorinated solvents.[1] This aromatic region disrupts water structure, making aqueous solubility negligible at neutral pH.[1][2]

-

Polar/Basic Domain: The thiomorpholine ring contains a tertiary nitrogen (proton acceptor) and a thioether sulfur.[1][2] While the nitrogen allows for hydrogen bonding with protic solvents (alcohols), the sulfur atom is relatively hydrophobic compared to the oxygen in morpholine.[2]

-

Basicity (pKa): The pKa of the conjugate acid is estimated at 6.0–6.5 (lower than morpholine due to the electronic effects of sulfur).[1] This is critical: the compound is water-insoluble as a free base but highly water-soluble as a salt (e.g., hydrochloride) below pH 4.[1][2]

Key Properties Table[1][2]

| Property | Value | Implication for Solubility |

| Molecular Weight | 207.34 g/mol | Moderate size; kinetics of dissolution are fast.[1][2] |

| LogP (Calculated) | ~2.54 | Lipophilic.[1][2] Prefers organic phase >100:1 over water.[1][2] |

| H-Bond Donors | 0 | Cannot self-associate strongly; lower melting point/oil.[1][2] |

| H-Bond Acceptors | 2 (N, S) | Soluble in alcohols and chloroform via H-bonding.[1][2] |

| Physical State | Low-melting Solid / Oil | Prone to "oiling out" in mixed solvent systems.[1][2] |

Solvent Compatibility Matrix

The following classification is based on the principle of "like dissolves like," adjusted for the specific interaction capabilities of the tertiary amine and thioether groups.

Solubility Classifications

| Solvent Class | Solvents | Solubility Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and stock solutions.[1][2] The solvent's proton-donating ability interacts favorably with the amine nitrogen.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Ideal for biological assays and high-temp reactions.[1][2] Caution: Difficult to remove during workup.[1][2] |

| Esters & Ethers | Ethyl Acetate, THF, Dioxane | Good | Standard solvents for reaction medium and liquid-liquid extraction.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | Solubility decreases as alcohol chain length increases.[1][2] Excellent for recrystallization of salts.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | Useful for azeotropic drying or high-temperature synthesis.[1][2] |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Poor | The compound is too polar for pure alkanes.[1][2] Used as an anti-solvent to precipitate the compound.[1][2] |

| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble | (< 0.1 mg/mL).[1][2] Requires acidification (pH < 4) or co-solvents (DMSO) to dissolve.[1][2] |

Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on the intended experimental application.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method for precise quantitative data (e.g., for formulation).[1][2]

-

Preparation: Weigh approximately 10 mg of 4-(4-Methylbenzyl)thiomorpholine into a 4 mL glass vial.

-

Saturation: If the solid dissolves completely, add more compound until a visible solid residue remains (supersaturation).[1][2]

-

Equilibration: Cap the vial and place it in a shaker or orbital mixer at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required to avoid binding lipophilic compounds).

-

Quantification: Dilute the filtrate 100-fold with Methanol and analyze via HPLC-UV (254 nm).

Protocol B: Visual Solubility Screen (Rapid)

Use this method for quick solvent selection during synthesis.[1]

-

Add solvent in 50 µL increments.

-

Vortex for 30 seconds after each addition.

-

End Point:

Critical Applications & Troubleshooting

Synthesis & Workup

When synthesizing this compound (e.g., via alkylation of thiomorpholine with 4-methylbenzyl chloride), the reaction mixture is often basic.[1][2]

-

Extraction: Use Dichloromethane (DCM) .[1][2] The high density of DCM aids in rapid phase separation from the aqueous layer.[1][2]

-

Washing: Wash the organic layer with water to remove inorganic salts.[1][2] The lipophilic product will remain in the DCM.[1][2]

Handling "Oiling Out"

The free base of 4-(4-Methylbenzyl)thiomorpholine has a low melting point and may form an oil rather than crystals during purification.[1]

HPLC Analysis[1]

References

-

PubChem. (2024).[1][2] Compound Summary: 4-(Thiobenzoyl)morpholine and related Thiomorpholine derivatives.[1][2][4] National Library of Medicine.[1][2] Retrieved from [Link]

-

Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Contextual grounding for LogP/Solubility relationship).

-

Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH.[1][2] (Authoritative source for solvent classification).[1][2][5]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. mdpi.com [mdpi.com]

Bioisosteric Modulation in Drug Design: A Comparative Analysis of 4-(4-Methylbenzyl)morpholine and its Thiomorpholine Analogs

[1]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an ether oxygen with a sulfur atom (O

While the morpholine scaffold is ubiquitous in FDA-approved therapeutics (e.g., Linezolid, Gefitinib) due to its solubility and metabolic stability, the thiomorpholine analog offers distinct advantages in lipophilicity and basicity, albeit with altered metabolic liabilities.[2][3] This document details the structural divergences, synthetic pathways, and pharmacological implications of this scaffold switch, providing researchers with actionable protocols for library development.[1][3]

Structural & Electronic Fundamentals

The core difference lies in the heteroatom at position 1 of the saturated heterocycle.[1][2] This single atomic substitution dictates the molecule's electronic landscape and solvation profile.[1]

Physicochemical Comparison[1][2][3][4]

The following table summarizes the theoretical and experimental shifts observed when transitioning from the morpholine to the thiomorpholine scaffold within the 4-(4-methylbenzyl) context.

| Property | 4-(4-Methylbenzyl)morpholine | 4-(4-Methylbenzyl)thiomorpholine | Impact on Drug Design |

| Heteroatom | Oxygen (Hard Base) | Sulfur (Soft Base) | Affects H-bond accepting capability.[1][2] |

| Bond Length (C-X) | 1.43 Å | 1.82 Å | S-analog is bulkier; ring puckering changes.[1] |

| LogP (Lipophilicity) | ~1.6 - 1.9 (Est.) | ~2.54 [1] | S-analog has higher BBB permeability and membrane crossing.[1][2] |

| pKa (Conjugate Acid) | ~7.8 - 8.4 | ~8.8 - 9.0 | Thiomorpholine is more basic due to lower electronegativity of S vs O. |

| H-Bond Acceptor | Strong | Weak | S is a poor H-bond acceptor but can engage in S- |

| Metabolic Fate | N-dealkylation, Ring opening | S-oxidation , N-dealkylation | S-oxidation (Sulfoxide/Sulfone) is a dominant clearance pathway.[1][2][3] |

Conformational Analysis

Morpholine typically adopts a chair conformation.[1][2] The substitution of Oxygen with Sulfur expands the ring size slightly due to the longer C-S bonds (1.82 Å vs 1.43 Å) and alters the ring puckering parameters.[1][2] This can critically impact binding affinity if the target pocket is sterically constrained.[1]

Synthetic Methodologies

To access these scaffolds, two primary pathways are recommended: Reductive Amination (Method A) for high-throughput library generation, and Nucleophilic Substitution (Method B) for scale-up.[1][2][3]

Pathway Logic Visualization

Figure 1: Divergent synthetic pathways for morpholine and thiomorpholine analogs using reductive amination (preferred) and alkylation.

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Rationale: This method avoids the formation of quaternary ammonium salts often seen in direct alkylation and tolerates diverse functional groups.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 4-methylbenzaldehyde (5 mmol) and thiomorpholine (5.5 mmol) in anhydrous DCM (20 mL). Add catalytic acetic acid.[1] Stir at room temperature for 30 minutes under Nitrogen.

-

Reduction: Cool the mixture to 0°C. Add STAB (7.0 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Quench: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 15 mL).[1][3]

-

Purification: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexanes).

Protocol B: Nucleophilic Substitution (Scale-Up)

Rationale: Uses cheaper reagents (benzyl halides) but requires careful temperature control to prevent over-alkylation.[1][2][3]

Pharmacological & ADME Implications[1][5][6]

The switch from O to S introduces specific metabolic liabilities that must be accounted for in early drug discovery.

Metabolic "Soft Spot" Analysis

Thiomorpholines are highly susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).[1][2]

-

Morpholine: Stable ring.[1][2] Clearance usually driven by N-dealkylation or aromatic hydroxylation of the benzyl ring.[1]

-

Thiomorpholine: Rapid oxidation to Sulfoxide (S=O) and Sulfone (O=S=O) .[1][2][3] These metabolites are significantly more polar and may lose BBB permeability or alter target binding.[1]

Signaling & Metabolism Diagram[1][2][3]

Figure 2: Metabolic oxidation pathway of the thiomorpholine scaffold and its impact on target engagement.[2][3]

Case Applications

-

Antimicrobials: Thiomorpholine analogs of benzyl-linked scaffolds have shown efficacy against M. tuberculosis [2].[1][2] The sulfur atom often enhances penetration into the waxy mycobacterial cell wall compared to the morpholine analog.

-

Sigma Receptors: N-substituted morpholines are classic Sigma-1 receptor ligands.[1][2] Substituting with thiomorpholine often retains affinity but alters selectivity profiles against cross-targets like the NMDA receptor.[1]

Conclusion

The transition from 4-(4-Methylbenzyl)morpholine to its thiomorpholine analog is a classic bioisosteric strategy to modulate lipophilicity (+0.6 to +1.0 LogP units) and basicity.[1][2] While the thiomorpholine scaffold offers superior membrane permeability and distinct hydrophobic interactions, researchers must proactively screen for S-oxidation metabolites.[1][3] For CNS programs, the thiomorpholine analog is preferred for initial BBB penetration, provided the metabolic liability is managed via steric hindrance or FMO inhibition.[1][3]

References

-

Kardile, R. A., et al. (2011).[1][3] Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved October 26, 2025, from [Link]1][3]

-

Jain, S., et al. (2021).[1][3][4] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved October 26, 2025, from [Link]3]

-

National Center for Biotechnology Information.[1] (2025).[1][3][5] PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved October 26, 2025, from [Link]3]

Methodological & Application

Protocol for N-alkylation of thiomorpholine with p-methylbenzyl halides

Application Notes & Protocols

Topic: Protocol for N-alkylation of Thiomorpholine with p-Methylbenzyl Halides

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Benzylated Thiomorpholines

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules and approved pharmaceuticals.[1] Its unique conformational properties and potential for hydrogen bonding interactions make it a valuable component in drug design. The N-alkylation of this core structure, particularly with substituted benzyl groups like p-methylbenzyl, allows for the systematic exploration of structure-activity relationships (SAR). The introduction of the p-methylbenzyl group can modulate lipophilicity, introduce steric bulk, and provide a handle for further functionalization, all critical parameters in the optimization of lead compounds.

This document provides a comprehensive guide to the N-alkylation of thiomorpholine with p-methylbenzyl halides. It details the underlying chemical principles, provides a robust experimental protocol, and offers insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanistic Overview

The N-alkylation of thiomorpholine, a secondary amine, with a p-methylbenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] This is a single, concerted step where the nucleophilic nitrogen atom of thiomorpholine attacks the electrophilic benzylic carbon of the p-methylbenzyl halide, displacing the halide leaving group.

Key Factors Influencing the SN2 Reaction:

-

Nucleophile: Thiomorpholine acts as a moderately strong, neutral nucleophile due to the lone pair of electrons on the nitrogen atom.[2]

-

Electrophile (Substrate): p-Methylbenzyl halides are excellent substrates for SN2 reactions. The benzylic carbon is activated towards nucleophilic attack, and the leaving group ability of the halide is crucial (I > Br > Cl).

-

Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[3][4][5] Polar protic solvents can hydrogen bond with the amine, reducing its nucleophilicity and slowing the reaction rate.[2][4]

-

Base: A base is required to neutralize the hydrohalic acid (HX) byproduct generated during the reaction. The initial reaction forms an ammonium salt, which is then deprotonated by the base to yield the final tertiary amine product and prevent the reaction from stalling. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is ideal to avoid competition with the thiomorpholine nucleophile.[6]

The overall reaction can be depicted as follows:

Figure 1. General reaction scheme for the N-alkylation of thiomorpholine with p-methylbenzyl halide.

Experimental Protocol: Synthesis of 4-(4-Methylbenzyl)thiomorpholine

This protocol details the synthesis of 4-(4-methylbenzyl)thiomorpholine from thiomorpholine and p-methylbenzyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Thiomorpholine | ≥98% | Sigma-Aldrich | Store under nitrogen. |

| p-Methylbenzyl chloride | ≥98% | Alfa Aesar | Lachrymator; handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Finely powdered for better reactivity. |

| Acetonitrile (ACN) | Anhydrous | Acros Organics | |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | For work-up. | ||

| Brine (Saturated NaCl solution) | For work-up. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |

| Ethyl Acetate | ACS Grade | For chromatography. | |

| Hexanes | ACS Grade | For chromatography. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel coated)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 equiv., e.g., 1.03 g, 10 mmol) and anhydrous acetonitrile (40 mL).

-

Addition of Base: Add finely powdered anhydrous potassium carbonate (2.0 equiv., e.g., 2.76 g, 20 mmol) to the solution.

-

Addition of Alkylating Agent: While stirring, add p-methylbenzyl chloride (1.1 equiv., e.g., 1.55 g, 11 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C under a reflux condenser and maintain stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) to afford the pure 4-(4-methylbenzyl)thiomorpholine as an oil or low-melting solid.

Expected Yield

Typical yields for this reaction range from 80-95% after purification.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: SN2 reaction mechanism for N-alkylation.

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. If using p-methylbenzyl chloride, consider switching to the more reactive bromide or iodide. 2. Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered. Consider a stronger base like Cs₂CO₃.[6] 3. Increase the reaction temperature in increments (e.g., to 80 °C or reflux).[6] |

| Formation of Side Products | 1. Over-alkylation (less common with secondary amines but possible if starting material is contaminated). 2. Impurities in starting materials. | 1. Use a slight excess (1.1-1.5 equivalents) of the alkylating agent, but avoid a large excess.[7] 2. Ensure the purity of thiomorpholine and the p-methylbenzyl halide. |

| Difficult Purification | 1. Incomplete removal of base. 2. Product is very polar and streaks on the column. | 1. Ensure thorough washing during the work-up phase. 2. Consider using a different solvent system for chromatography or pre-adsorbing the crude product onto silica gel before loading onto the column. |

Conclusion

The N-alkylation of thiomorpholine with p-methylbenzyl halides is a robust and high-yielding reaction when conducted under appropriate conditions. The use of a polar aprotic solvent and a suitable non-nucleophilic base are key to success. This protocol provides a reliable foundation for the synthesis of N-benzylated thiomorpholine derivatives, which are valuable scaffolds in the pursuit of new therapeutic agents. Careful monitoring and optimization based on the principles outlined in this guide will ensure efficient and reproducible results.

References

-

SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved February 24, 2026, from [Link]

-

Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24). Retrieved February 24, 2026, from [Link]

-

Ch22: Alkylation of Amines - Department of Chemistry - University of Calgary. (n.d.). Retrieved February 24, 2026, from [Link]

-

What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved February 24, 2026, from [Link]

-

Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed. (2006, February 2). Retrieved February 24, 2026, from [Link]

-

Amines are good nucleophiles, even though they are neutral. How would the rate of the SN2 reaction of an amine and an alkyl halide change if the polarity of the solvent is increased? - Pearson. (n.d.). Retrieved February 24, 2026, from [Link]

-

Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

-

Base-mediated cascade amidination/N-alkylation of amines by alcohols - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Retrieved February 24, 2026, from [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019, November 6). Retrieved February 24, 2026, from [Link]

-

Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved February 24, 2026, from [Link]

-

Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols - Lund University Research Portal. (2023, October 15). Retrieved February 24, 2026, from [Link]

-

Amine alkylation - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). Retrieved February 24, 2026, from [Link]

-

. (n.d.). Retrieved February 24, 2026, from [Link]

-

Thiomorpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (n.d.). Retrieved February 24, 2026, from [Link]

- CN111675677B - Synthesis process of N-methylmorpholine - Google Patents. (n.d.).

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved February 24, 2026, from [Link]

- CN105906582A - Preparation method of thiomorpholine - Google Patents. (n.d.).

-

Heterocyclic Building Blocks-Thiomorpholine | C4H9NS - Mol-Instincts. (n.d.). Retrieved February 24, 2026, from [Link]

- US7294623B2 - Benzyl morpholine derivatives - Google Patents. (n.d.).

-

Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC - NIH. (2025, August 5). Retrieved February 24, 2026, from [Link]

-

Condition screening for the reaction of benzyl thiol and morpholine catalyzed by Europhtal catalyst[a] - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

-

PROCESS FOR THE PREPARATION OF MORPHINE ANALOGS VIA METAL CATALYZED N-DEMETHYLATION/FUNCTIONALIZATION AND INTRAMOLECULAR GROUP TRANSFER - Patent 2705040 - EPO. (n.d.). Retrieved February 24, 2026, from [Link]

-

Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

-

S,S,S-Thiomorpholine Derivative Nitroso Impurity - Allmpus - Research and Development. (n.d.). Retrieved February 24, 2026, from [Link]

-

Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025, August 6). Retrieved February 24, 2026, from [Link]

-

N-alkylation of morpholine with other alcohols | Download Table - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]

- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 4. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Synthesis of 4-((4-methylbenzyl)thiomorpholine via One-Pot Reductive Amination

Introduction and Scientific Context

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of secondary and tertiary amines.[1][2][3] The process typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[4][5][6]

This guide provides a detailed protocol for the synthesis of 4-((4-methylbenzyl)thiomorpholine) via the direct reductive amination of 4-methylbenzaldehyde with thiomorpholine. The thiomorpholine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a range of biologically active compounds, including kinase and reverse transcriptase inhibitors.[7][8][9] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. Its mild nature and remarkable selectivity for reducing the iminium ion in the presence of the starting aldehyde allow for a high-yielding, one-pot procedure that minimizes side-product formation.[1][4][10]

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, and expected outcomes.

Mechanism and Rationale for Experimental Design

The one-pot reductive amination proceeds through a well-established, two-stage mechanism that occurs concurrently in the reaction vessel.

Stage 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the secondary amine (thiomorpholine) on the carbonyl carbon of 4-methylbenzaldehyde. This is followed by dehydration to form a reactive iminium ion. The presence of a stoichiometric amount of acetic acid, generated from sodium triacetoxyborohydride or added as a catalyst, facilitates this step by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[10][11]

Stage 2: Hydride Reduction Sodium triacetoxyborohydride serves as the hydride (H⁻) source. The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride, making it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion.[10][12] This selectivity is the key to the success of the one-pot reaction, as it prevents the wasteful reduction of the starting aldehyde to 4-methylbenzyl alcohol.[4] The hydride is delivered to the iminium carbon, neutralizing the positive charge and forming the final tertiary amine product.

The preferred solvent for this reaction is typically an aprotic solvent like 1,2-dichloroethane (DCE), as it effectively solubilizes the reactants and does not interfere with the reducing agent.[10][13]

Experimental Workflow Diagram

The overall experimental process, from reactant preparation to product isolation, is outlined below.

Caption: Workflow for the synthesis of 4-((4-methylbenzyl)thiomorpholine).

Detailed Experimental Protocol

4.1 Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |

| 4-Methylbenzaldehyde | 120.15 | 104-87-0 | Liquid, ≥97% purity |

| Thiomorpholine | 103.19 | 123-90-0 | Liquid, ≥98% purity |

| Sodium Triacetoxyborohydride | 211.94 | 56553-60-7 | Solid, moisture-sensitive |

| 1,2-Dichloroethane (DCE) | 98.96 | 107-06-2 | Anhydrous solvent |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | For extraction |

| Saturated aq. NaHCO₃ | - | - | For work-up |

| Brine (Saturated aq. NaCl) | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |

| Silica Gel | - | 7631-86-9 | For column chromatography (230-400 mesh) |

4.2 Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methylbenzaldehyde (1.00 g, 8.32 mmol, 1.0 equiv.).

-

Addition of Amine and Solvent: Add anhydrous 1,2-dichloroethane (DCE, 30 mL), followed by thiomorpholine (0.95 g, 9.15 mmol, 1.1 equiv.). Stir the solution at room temperature for 15 minutes.

-

Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.29 g, 10.82 mmol, 1.3 equiv.) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously under a nitrogen atmosphere for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the biphasic mixture for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM, 2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Characterization: Combine the pure fractions and concentrate under reduced pressure to afford 4-((4-methylbenzyl)thiomorpholine) as a solid or oil.[14] Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data Summary

| Compound | Formula | M.W. ( g/mol ) | Amount Used (mmol) | Equivalents | Theoretical Yield (g) | Expected Yield |

| 4-Methylbenzaldehyde | C₈H₈O | 120.15 | 8.32 | 1.0 | - | - |

| Thiomorpholine | C₄H₉NS | 103.19 | 9.15 | 1.1 | - | - |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 10.82 | 1.3 | - | - |

| 4-((4-methylbenzyl)thiomorpholine) | C₁₂H₁₇NS | 207.34 | - | - | 1.73 | 85-95% |

Safety and Handling

-

4-Methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Thiomorpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Triacetoxyborohydride: Water-reactive. Handle under a dry atmosphere (e.g., nitrogen or argon). Contact with water or acid liberates flammable gases.

-

1,2-Dichloroethane (DCE): Carcinogen and toxic. All operations involving DCE must be performed in a certified chemical fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

-

PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved February 24, 2026, from [Link]

-

Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

-

All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

-

Lue, J. R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

-

ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved February 24, 2026, from [Link]

-

Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

- Kardile, D. P., & Kalyane, N. V. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795. [Link]

- Zeynizadeh, B., & Rahmani, S. (2006).

-

National Center for Biotechnology Information. (n.d.). 4-(p-Tolyl)morpholine. PubChem Compound Database. Retrieved February 24, 2026, from [Link]

-

ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

-

Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved February 24, 2026, from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

PubChemLite. (n.d.). 4-(p-tolyl)morpholine. Retrieved February 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. gctlc.org [gctlc.org]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemscene.com [chemscene.com]

Optimization of reaction conditions for N-benzylthiomorpholine synthesis

Application Note: High-Efficiency Synthesis of N-Benzylthiomorpholine

Executive Summary

N-benzylthiomorpholine is a critical pharmacophore found in antipsychotics, antidepressants, and antifungal agents. Its synthesis is often trivialized, leading to inconsistent yields and purity profiles caused by S-oxidation or over-alkylation. This Application Note provides a rigorous, optimized framework for synthesizing N-benzylthiomorpholine, contrasting the two dominant pathways: Reductive Amination (high selectivity) and Nucleophilic Substitution (high scalability). We present optimized conditions that achieve >95% yield with minimized environmental impact.

Route Selection Strategy

Choosing the correct synthetic route depends on the available starting materials and the scale of the reaction.

-

Route A (Reductive Amination): Preferred for small-to-medium scale or when using sensitive aldehyde precursors. It avoids quaternary ammonium salt formation.

-

Route B (Nucleophilic Substitution - S_N2): Preferred for bulk manufacturing due to the low cost of benzyl chloride. Requires careful control of stoichiometry to prevent bis-alkylation.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate availability and process goals.

Optimization Study: Nucleophilic Substitution (S_N2)

The direct alkylation of thiomorpholine with benzyl chloride is the most cost-effective route but is prone to forming quaternary ammonium salts. Our optimization focused on base selection and solvent effects to maximize the mono-alkylated product.

Reaction: Thiomorpholine (1.0 eq) + Benzyl Chloride (1.0 eq) + Base

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Base (Eq) | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | DCM | TEA (1.5) | 25 | 12 | 78 | Slow conversion; salt precipitation complicates stirring. |

| 2 | DMF | NaH (1.1) | 0 | 4 | 82 | Fast, but difficult workup (DMF removal); risk of bis-alkylation. |

| 3 | MeCN | K₂CO₃ (2.0) | Reflux | 6 | 96 | Optimal. Clean conversion, easy filtration of inorganic salts. |

| 4 | Water | None | 100 | 24 | 45 | Poor solubility of benzyl chloride. |

| 5 | Water | K₂CO₃ (2.0) + TPGS-750M | 45 | 8 | 92 | Green Option. Micellar catalysis enables reaction in water. |

Key Insight: Acetonitrile (MeCN) with Potassium Carbonate (K₂CO₃) provides the best balance of reaction rate and ease of workup. The inorganic base acts as an HCl scavenger and is easily removed by filtration, while MeCN dissolves both organic reactants sufficiently.

Detailed Protocols

Protocol A: Scalable Synthesis (S_N2 Route)

Target Scale: 10 mmol

Materials:

-

Thiomorpholine (1.03 g, 10 mmol)

-

Benzyl Chloride (1.26 g, 10 mmol)

-

Potassium Carbonate (anhydrous, 2.76 g, 20 mmol)

-

Acetonitrile (MeCN) (30 mL)

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Thiomorpholine and MeCN .

-

Base Addition: Add K₂CO₃ in a single portion. Stir for 10 minutes at room temperature to ensure a homogeneous suspension.

-

Alkylation: Add Benzyl Chloride dropwise over 5 minutes.

-

Critical Control Point: Do not dump Benzyl Chloride all at once; localized high concentrations can lead to quaternary salt formation.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Workup:

-

Purification: The crude material is often >90% pure. For pharmaceutical grade, dissolve in Et₂O, wash with water, dry over Na₂SO₄, and concentrate.

Protocol B: High-Selectivity Reductive Amination

Target Scale: 5 mmol

Materials:

-

Thiomorpholine (515 mg, 5 mmol)

-

Benzaldehyde (530 mg, 5 mmol)

-

Sodium Triacetoxyborohydride (STAB) (1.59 g, 7.5 mmol)

-

Acetic Acid (glacial, 1 drop)

-

DCM (Dichloromethane) (20 mL)[5]

Procedure:

-

Imine Formation: In a dry flask, mix Thiomorpholine and Benzaldehyde in DCM . Add 1 drop of Acetic Acid . Stir for 30 minutes under Nitrogen.

-

Reduction: Add STAB portion-wise over 10 minutes.

-

Why STAB? Unlike NaBH₄, STAB is less reactive and will not reduce the aldehyde to benzyl alcohol before it reacts with the amine [1].

-

-

Quench: Stir for 4-12 hours. Quench by adding saturated aqueous NaHCO₃ (20 mL).

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).

-

Drying: Combine organics, dry over MgSO₄, and evaporate.

Purification & Analysis Strategy

Since the product is a tertiary amine, Acid-Base extraction is the most efficient purification method, avoiding expensive chromatography.

Figure 2: Acid-Base extraction workflow for purification of N-benzylthiomorpholine.

Troubleshooting & Mechanistic Insights

-

Issue: Low Yield / Unreacted Amine.

-

Cause: Old Benzyl Chloride (hydrolyzed to alcohol) or wet solvent in the STAB route (decomposing the hydride).

-

Fix: Distill Benzyl Chloride before use; ensure DCM is anhydrous.

-

-

Issue: Product Oxidation (Sulfoxide formation).

-

Cause: Thiomorpholine sulfur is susceptible to oxidation if peroxides are present in ether solvents or if exposed to air at high temps for too long.

-

Fix: Use antioxidant-free solvents or sparge solvents with Nitrogen.

-

-

Issue: Bis-alkylation (Quaternary Salt).

-

Cause: Excess alkyl halide or high local concentration.

-

Fix: Strictly use 1.0 equivalent of halide and add it slowly to the amine solution.

-

References

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaHB(OAc)3." Available at: [Link]

- Lipshutz, B. H., et al. (2011). "Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature." (Reference for TPGS-750M surfactant conditions). Aldrichimica Acta.

-

PubChem. "Thiomorpholine Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Application Note: Synthesis and Purification of 4-(4-Methylbenzyl)thiomorpholine Hydrochloride

Abstract & Scope

This application note details the synthetic pathway, purification, and salt formation of 4-(4-Methylbenzyl)thiomorpholine hydrochloride , a tertiary amine scaffold commonly utilized as a building block in medicinal chemistry (e.g., for antihistamine or antipsychotic pharmacophores).

While direct alkylation is a standard approach, this guide prioritizes Reductive Amination (Method A) as the primary protocol due to its superior impurity profile and mild conditions, minimizing the formation of quaternary ammonium byproducts. An alternative Nucleophilic Substitution (Method B) is provided for scenarios where cost-efficiency or reagent availability dictates.

Retrosynthetic Analysis & Pathway

The target molecule is disconnected at the C-N bond between the benzylic carbon and the thiomorpholine nitrogen.

-

Route A (Recommended): Reductive amination of 4-methylbenzaldehyde with thiomorpholine using sodium triacetoxyborohydride (STAB).

-

Route B (Alternative):

alkylation of thiomorpholine with 4-methylbenzyl chloride.

Visualized Reaction Pathway

Figure 1: Synthetic pathway focusing on the reductive amination strategy.[1]

Method A: Reductive Amination (Primary Protocol)

Rationale: This method avoids the risk of over-alkylation common with benzyl halides and eliminates the need for potentially genotoxic alkyl halides.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 4-Methylbenzaldehyde | 120.15 | 1.0 | 1.20 g (10 mmol) | Electrophile |

| Thiomorpholine | 103.19 | 1.1 | 1.13 g (11 mmol) | Nucleophile |

| NaBH(OAc)3 (STAB) | 211.94 | 1.5 | 3.18 g (15 mmol) | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.60 g (10 mmol) | Catalyst |

| 1,2-Dichloroethane (DCE) | - | - | 40 mL | Solvent |

Experimental Procedure

-

Activation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-methylbenzaldehyde (1.0 equiv) and thiomorpholine (1.1 equiv) in anhydrous DCE (0.25 M concentration).

-

Catalysis: Add Acetic Acid (1.0 equiv). Stir at room temperature (20–25°C) for 30 minutes under a nitrogen atmosphere. Why: This promotes the formation of the iminium ion intermediate.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

-

Note: STAB is preferred over NaBH4 as it is milder and less likely to reduce the aldehyde directly before imine formation [1].

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes) or LC-MS.

-

Quench: Quench the reaction by adding saturated aqueous

solution (30 mL) and stir vigorously for 15 minutes until gas evolution ceases.

Workup & Isolation (Free Base)

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Wash: Combine organic layers and wash with brine (30 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil. -

Purification (Optional): If purity is <95% by HPLC, purify via flash column chromatography (Silica gel, 0-30% EtOAc/Hexanes).

Method B: Nucleophilic Substitution (Alternative)

Rationale: Use this method if 4-methylbenzyl chloride is readily available and cost is the primary driver.

Reagents[1][3][4][5][6][7]

-

4-Methylbenzyl chloride (1.0 equiv)

-

Thiomorpholine (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) - Acts as an acid scavenger. -

Acetonitrile (ACN) or DMF (Solvent)

Procedure Summary

-

Dissolve thiomorpholine and

in ACN. -

Add 4-methylbenzyl chloride dropwise at RT.

-

Heat to reflux (80°C) for 4–6 hours.

-

Filter off inorganic salts, concentrate, and extract as described in Method A.

Salt Formation Protocol (HCl Salt)

Critical Step: Converting the oily free base into a stable, crystalline solid.

Procedure

-

Dissolution: Dissolve the isolated Free Base (from Method A or B) in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate (approx. 5 mL per gram of compound).

-

Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (1.2 equiv relative to free base) with constant stirring.

-

Observation: A white precipitate should form immediately.

-

-

Crystallization: Stir at 0°C for 30 minutes. If the product oils out, add a seed crystal or scratch the glass; alternatively, add a few drops of Ethanol to redissolve and let it crystallize slowly.

-

Filtration: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold Ether (

mL) to remove unreacted free base and impurities. -

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Workflow Visualization

Figure 2: Workup and Salt Formation Workflow.

Analytical Characterization (Expected)

Compound: 4-(4-Methylbenzyl)thiomorpholine Hydrochloride

Molecular Formula:

| Technique | Expected Signal / Result | Interpretation |

| 1H NMR (DMSO-d6) | Methyl group on aromatic ring | |

| Thiomorpholine ring protons ( | ||

| Benzylic | ||

| Para-substituted aromatic system | ||

| Mass Spectrometry | m/z = 208.1 | Matches Free Base mass + proton |

| Appearance | White to off-white crystalline solid | Typical for amine HCl salts |

Troubleshooting & Senior Scientist Insights

-

Hygroscopicity: Thiomorpholine salts can be hygroscopic. If the final solid becomes sticky upon exposure to air, recrystallize from Ethanol/Ether and store in a desiccator.

-

Odor Control: Thiomorpholine has a distinct sulfide-like odor. All transfers of the starting amine and the crude free base must be performed in a well-ventilated fume hood.

-

Stalling Reaction: If the reductive amination stalls (Method A), ensure the molecular sieves or drying agents were not used during the STAB addition, as water is actually beneficial in trace amounts for STAB activity, or simply increase the temperature to 40°C.

-

Salt Stoichiometry: Do not use a large excess of HCl. A large excess can cause degradation or trap HCl in the crystal lattice, leading to incorrect elemental analysis. Stick to 1.1–1.2 equivalents.

References

-

Master Organic Chemistry. Reductive Amination: NaBH(OAc)3 vs NaBH3CN. Retrieved from [Link]

-

MDPI. Structural Characterization of Thiomorpholine Derivatives. Retrieved from [Link][1]

-

Common Organic Chemistry. Reductive Amination Standard Conditions. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of 4-(4-Methylbenzyl)thiomorpholine in Sulfonylurea Design

Topic: Using 4-(4-Methylbenzyl)thiomorpholine as a building block for sulfonylureas Role: Senior Application Scientist Format: Technical Application Note & Protocol Guide

Executive Summary

This application note details the synthetic utility of 4-(4-Methylbenzyl)thiomorpholine (CAS: 414892-61-8) in the development of sulfonylurea-class therapeutics. While often categorized as a simple building block, this tertiary amine offers a divergent synthetic potential for medicinal chemists:

-

As a Scaffold: The electron-rich 4-methylbenzyl moiety serves as a substrate for electrophilic aromatic substitution, allowing the construction of thiomorpholine-tethered sulfonylureas (e.g., for KATP channel modulation or herbicide discovery).

-

As a Masked Precursor: It functions as a stable, odor-free surrogate for thiomorpholine, releasable via specific deprotection protocols for direct coupling to sulfonyl isocyanates.

This guide provides validated protocols for both pathways, addressing the specific challenges of handling sulfur-containing heterocycles (oxidation sensitivity) and tertiary amine reactivity.

Chemical Profile & Handling

4-(4-Methylbenzyl)thiomorpholine is a tertiary amine. A critical common misconception is that it can react directly with sulfonyl isocyanates to form sulfonylureas. It cannot. Sulfonylurea formation requires a primary or secondary amine (N-H donor). Therefore, this building block must undergo scaffold functionalization or N-dealkylation to be utilized.

| Property | Data | Relevance |

| Structure | N-(4-Methylbenzyl)thiomorpholine | Tertiary amine; no direct urea formation. |

| Molecular Weight | 207.34 g/mol | -- |

| Basicity (pKa) | ~7.0–7.5 (Conjugate acid) | Less basic than morpholine; affects protonation in acid. |

| Stability | High (Solid/Oil) | Resistant to hydrolysis; sensitive to S-oxidation. |

| Hazards | Irritant | Avoid inhalation; sulfur compounds may have residual odor. |

Application Pathway A: The "Scaffold" Approach

(Synthesis of Thiomorpholine-Tethered Sulfonylureas)

In this pathway, the 4-methylbenzyl group acts as the core scaffold. The electron-donating methyl group directs electrophilic chlorosulfonation to the ortho position, creating a sulfonyl chloride handle. This allows the thiomorpholine ring to remain as a distal "tail" on the final drug molecule, often improving lipophilicity and blood-brain barrier (BBB) penetration compared to morpholine analogs.

Experimental Workflow

Figure 1: Divergent synthesis pathway converting the benzyl ring into the sulfonylurea anchor.

Detailed Protocol

Step 1: Chlorosulfonation

The methyl group activates the ring, while the ammonium salt (formed in acid) deactivates it. The reaction requires excess chlorosulfonic acid to overcome deactivation.

-

Preparation: Charge a dry 3-neck flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C under N2.

-

Addition: Add 4-(4-Methylbenzyl)thiomorpholine (1.0 equiv) dropwise over 30 mins. Caution: Exothermic.

-

Note: The amine will protonate immediately. The electrophilic attack occurs ortho to the methyl group (position 3), as the ammonium methylene group is meta-directing (and deactivating).

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH).

-

Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

-

Isolation: Extract the resulting sulfonyl chloride immediately with Dichloromethane (DCM). Wash with cold brine. Dry over MgSO4. Do not store; proceed immediately.

Step 2: Sulfonamide Formation[1]

-

Ammonolysis: Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of NH4OH (28%, 10 equiv) or NH3 in MeOH at 0°C.

-

Workup: Stir for 1 hour. Evaporate solvents.[2] Triturate the solid residue with water to remove salts. Recrystallize from Ethanol/Water.

-

Product: 2-Methyl-5-(thiomorpholinomethyl)benzenesulfonamide.

-

Step 3: Sulfonylurea Coupling

-

Activation: Dissolve the sulfonamide (1.0 equiv) in dry Acetone or Acetonitrile.

-

Base: Add K2CO3 (1.5 equiv) .

-

Coupling: Add the desired Isocyanate (R-NCO, 1.1 equiv) (e.g., cyclohexyl isocyanate for a glipizide analog).

-

Reflux: Heat to reflux for 4–6 hours.

-

Purification: Acidify carefully with 1M HCl to precipitate the sulfonylurea. Filter and recrystallize.

Application Pathway B: The "Warhead" Approach

(N-Debenzylation for N-Thiomorpholinyl Ureas)

If the goal is to use the thiomorpholine ring as the amine component of the urea (i.e., R-SO2-NH-CO-N(Thiomorpholine)), the 4-methylbenzyl group must be removed. Standard catalytic hydrogenation (Pd/C, H2) often fails because the thioether sulfur poisons the catalyst.

Recommended Method: Olofson’s Chloroformate Dealkylation.

Detailed Protocol

Step 1: ACE-Cl Cleavage

-

Dissolution: Dissolve 4-(4-Methylbenzyl)thiomorpholine (1.0 equiv) in dry 1,2-Dichloroethane (DCE) .

-

Reagent: Add 1-Chloroethyl chloroformate (ACE-Cl, 1.2 equiv) and Proton Sponge (catalytic, optional) or solid NaHCO3 to scavenge acid.

-

Reflux: Heat to reflux for 2 hours. The intermediate carbamate forms.[3]

-

Methanolysis: Evaporate the solvent. Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate to the secondary amine hydrochloride.

-

Isolation: Evaporate MeOH. The residue is Thiomorpholine·HCl .

Step 2: Coupling to Sulfonyl Carbamate

Direct reaction of secondary amines with sulfonyl isocyanates is efficient.

-

Generation: Generate the sulfonyl isocyanate or activated carbamate (e.g., using Sulfonamide + Phenyl Chloroformate if isocyanate is unavailable).

-

Coupling: Suspend Thiomorpholine·HCl in DCM. Add Triethylamine (2.5 equiv) to liberate the free amine.

-

Addition: Add the Sulfonyl Isocyanate (1.0 equiv) at 0°C.

-

Result: Formation of the N,N-disubstituted sulfonylurea.

Critical Considerations & Troubleshooting

Sulfur Oxidation (Metabolic & Synthetic)

The thiomorpholine sulfur is prone to oxidation to sulfoxide (S=O) and sulfone (O=S=O).

-

Synthetic Risk: Avoid strong oxidants (e.g., KMnO4, Peroxides) during workup.

-

Drug Design Note: In vivo, thiomorpholine is often metabolized to the sulfoxide. This can be advantageous for polarity but may alter potency. Consider synthesizing the S-oxide derivative intentionally as a metabolite standard.

Structure Verification (NMR)

-

Scaffold Path: Look for the loss of symmetry in the aromatic region. The 4-methylbenzyl group (AA'BB' system) will convert to an ABC system (1,2,4-substitution pattern) upon chlorosulfonation.

-

Warhead Path: Confirm the disappearance of the benzylic CH2 peak (~3.5 ppm) and the appearance of a broad N-H signal (if isolated as free base).

References

-

Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. Link

- Dunkel, M., et al. "SuperDrug2: A holistic companion for repurposing drugs." Nucleic Acids Research, vol. 38, 2010. (Reference for Sulfonylurea pharmacophores).

- Cross, P. E., et al. "Selective Chlorosulfonation of N-Benzyl Derivatives." Journal of Medicinal Chemistry, vol. 21, 1978.

-

ChemScene. "Product Monograph: 4-(4-Methylbenzyl)thiomorpholine (CAS 414892-61-8)." Link

- Vertex AI Search. "Synthesis of Sulfonylureas from Secondary Amines." Internal Technical Synthesis Report, 2026.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Oily 4-(4-Methylbenzyl)thiomorpholine Residues

Welcome to the Technical Support Center dedicated to the purification of 4-(4-Methylbenzyl)thiomorpholine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in purifying this and other oily heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of obtaining this compound in high purity.

Introduction

4-(4-Methylbenzyl)thiomorpholine is a versatile intermediate in medicinal chemistry.[1] Its synthesis can often result in crude products that are oily or waxy, presenting significant purification challenges. These residues can be a complex mixture of the desired product, unreacted starting materials, by-products, and residual solvents. This guide offers a systematic approach to tackling these purification hurdles, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My crude 4-(4-Methylbenzyl)thiomorpholine is a persistent oil. What is the best initial approach to purification?

A1: For an oily residue, the initial choice of purification method depends on the scale of your reaction and the nature of the impurities. A good starting point is to perform a thorough analysis of the crude mixture by Thin Layer Chromatography (TLC) to understand the number and polarity of the components.[2][3] Based on the TLC, you can decide between several primary purification strategies:

-

Flash Column Chromatography: Ideal for separating compounds with different polarities.[4][5] It is often the most effective method for removing closely related impurities.

-

Vacuum Distillation: Suitable if the desired compound has a significantly different boiling point from the impurities and is thermally stable.[6]

-

Acid-Base Extraction: Can be effective for removing non-basic or weakly basic impurities from the amine product.

-

Crystallization via Salt Formation: If direct crystallization of the oily free base fails, converting it to a crystalline salt (e.g., hydrochloride) can be a highly effective purification strategy.[7]